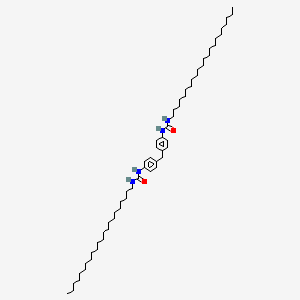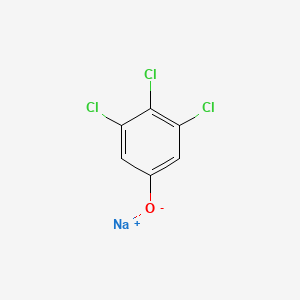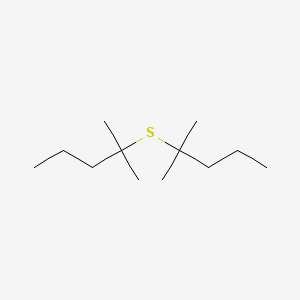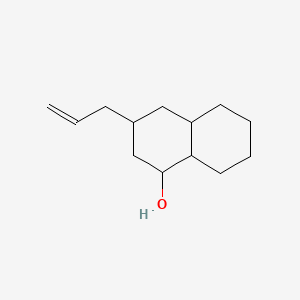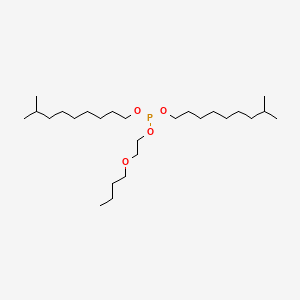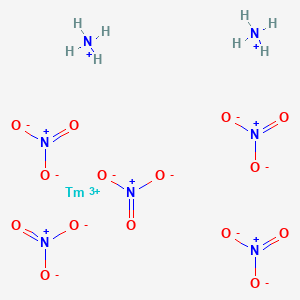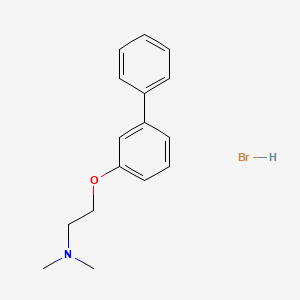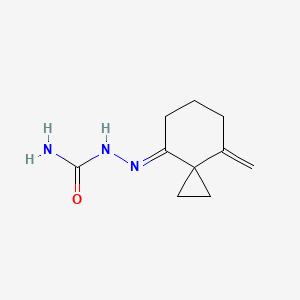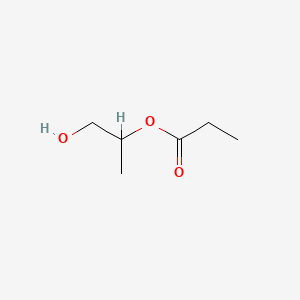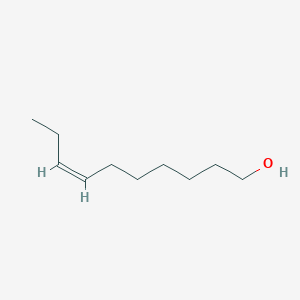
Dibutylfluorohexylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylfluorohexylstannane is an organotin compound with the molecular formula C14H31FSn. It is a specialized chemical used in various industrial and research applications due to its unique properties. The compound consists of a tin atom bonded to two butyl groups, a fluoro group, and a hexyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylfluorohexylstannane can be synthesized through the reaction of dibutyltin dichloride with hexylfluoride in the presence of a suitable base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Bu2SnCl2+HexylF→Bu2SnFHexyl+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dibutylfluorohexylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutylfluorohexylstannic oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can replace the fluoro group.
Major Products
Oxidation: Dibutylfluorohexylstannic oxide.
Reduction: Dibutylhexylstannane.
Substitution: Various substituted stannanes depending on the nucleophile used.
Scientific Research Applications
Dibutylfluorohexylstannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and materials with enhanced properties.
Mechanism of Action
The mechanism by which dibutylfluorohexylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Molecular Targets: Enzymes and proteins that interact with organotin compounds.
Pathways: Modulation of enzymatic activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: Lacks the fluoro and hexyl groups, making it less versatile.
Tributyltin fluoride: Contains three butyl groups and a fluoro group, differing in structure and reactivity.
Hexylstannane: Lacks the fluoro and butyl groups, resulting in different chemical properties.
Uniqueness
Dibutylfluorohexylstannane is unique due to its combination of butyl, fluoro, and hexyl groups, which confer distinct reactivity and applications. Its ability to participate in various chemical reactions and its potential in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
85938-49-4 |
|---|---|
Molecular Formula |
C14H31FSn |
Molecular Weight |
337.10 g/mol |
IUPAC Name |
dibutyl-fluoro-hexylstannane |
InChI |
InChI=1S/C6H13.2C4H9.FH.Sn/c1-3-5-6-4-2;2*1-3-4-2;;/h1,3-6H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
ORILWNIQDRJWKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[Sn](CCCC)(CCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


